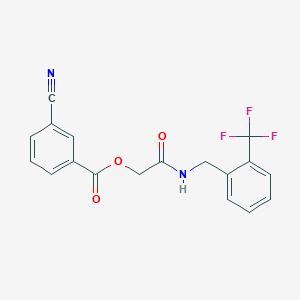

3-(叔丁基)-6-氯吡啶-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(tert-Butyl)-6-chloropicolinonitrile” likely contains a tert-butyl group, a chlorine atom, and a picolinonitrile group . The tert-butyl group is a functional group with the formula -C(CH3)3, which is often attached to molecules to increase their stability due to its bulky nature .

Synthesis Analysis

While specific synthesis methods for “3-(tert-Butyl)-6-chloropicolinonitrile” are not available, tert-butyl groups are often introduced into molecules through reactions with tert-butyl alcohol . Additionally, chlorination reactions might be involved to introduce the chlorine atom .Molecular Structure Analysis

The molecular structure of “3-(tert-Butyl)-6-chloropicolinonitrile” would likely be determined by techniques such as NMR spectroscopy . The tert-butyl group is known to produce distinct and narrow NMR signals .Chemical Reactions Analysis

The chemical reactions involving “3-(tert-Butyl)-6-chloropicolinonitrile” would likely depend on the reactivity of the tert-butyl group and the chloropicolinonitrile group . The tert-butyl group is known to be quite stable, but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(tert-Butyl)-6-chloropicolinonitrile” would likely be influenced by the properties of the tert-butyl group and the chloropicolinonitrile group . For instance, compounds containing tert-butyl groups are often lipophilic (fat-soluble) and stable .科学研究应用

电子结构和过渡金属配合物

研究探索了含自由基配体的过渡金属配合物的电子结构,例如涉及叔丁基基团的那些。例如,配体2-苯胺基-4,6-二叔丁基苯酚与二价过渡金属离子反应,形成通过X射线晶体学、EPR和磁化率测量表征的配合物。这些研究有助于理解金属配合物中的物理氧化态,突出在催化和材料科学中的应用(Chaudhuri et al., 2001)。

有机合成和功能化

Wang et al.(2014)开发的叔丁基氢过氧化物(TBHP)促进的异腈的顺序硅烷化和芳构化展示了叔丁基基团的合成多功能性。此方法区域选择性地在菲啶中安装甲硅烷基,耐受各种官能团,并涉及甲硅烷自由基加成,随后是分子内环化。此类研究强调了叔丁基衍生物在促进复杂有机转化中的作用(Wang et al., 2014)。

硝化和化学选择性

Koley et al.(2009)确定叔丁基亚硝酸盐是一种安全且化学选择性的硝化剂,特别是对于酚类底物,提出了一种通过O-亚硝基中间体的机理。此方法与酪氨酸含有肽等复杂分子的相容性强调了其在合成生物活性化合物和功能材料中的效用(Koley et al., 2009)。

生物合成和药物中间体

Liu et al.(2018)重点介绍了叔丁基(3R,5S)-6-氯-3,5-二羟基己酸酯的生物合成,这是他汀类药物的关键中间体,使用来自红酵母属的羰基还原酶。他们的工作展示了生物催化在药物合成中的潜力,在有机溶剂和双相介质中提供高收率和对映选择性(Liu et al., 2018)。

催化不对称氧化

Cogan et al.(1998)报道的叔丁基二硫化物的催化不对称氧化,导致叔丁基磺酰胺和相关化合物,揭示了在不对称合成中的应用。利用过氧化氢和手性催化剂,此方法提供了一种获得对映体富集的亚砜和亚磺酰亚胺的途径,在药物化学和作为不对称催化中的配体中很有用(Cogan et al., 1998)。

作用机制

The mechanism of action would depend on the specific application of “3-(tert-Butyl)-6-chloropicolinonitrile”. For instance, if used as a reagent in a chemical reaction, its mechanism of action would involve the transfer of the tert-butyl group, the chlorine atom, or the picolinonitrile group to another molecule .

安全和危害

未来方向

The future directions for research on “3-(tert-Butyl)-6-chloropicolinonitrile” could involve exploring its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry . Further studies could also focus on developing more efficient synthesis methods and investigating its reactivity and mechanism of action in more detail .

属性

IUPAC Name |

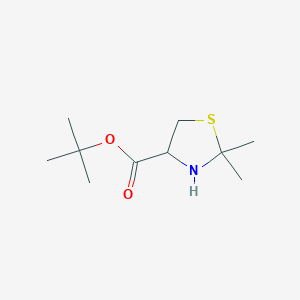

3-tert-butyl-6-chloropyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-10(2,3)7-4-5-9(11)13-8(7)6-12/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQPJPFKTSGYRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=C(C=C1)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-((4-Nitrophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2778932.png)

![N-(1,3-benzodioxol-5-yl)-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide](/img/structure/B2778933.png)

![2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline](/img/structure/B2778936.png)

![2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2778939.png)

![1-(3,5-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2778940.png)

![7-(hydroxymethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2778942.png)